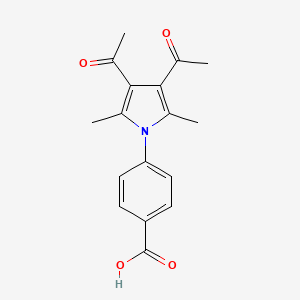
4-(3,4-Diacetyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a pyrrole ring substituted with acetyl and methyl groups, attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with acetyl chloride under acidic conditions to introduce the acetyl groups at the 3 and 4 positions.
Attachment to Benzoic Acid: The resulting 3,4-diacetyl-2,5-dimethylpyrrole is then reacted with a benzoic acid derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-(3,4-dicarboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Reduction: 4-(3,4-dihydroxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Substitution: 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-X-benzoic acid (where X represents the substituent introduced).
Scientific Research Applications
4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. The acetyl groups may facilitate binding to enzymes or receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Lacks the acetyl groups, resulting in different chemical reactivity and biological activity.
4-(3,4-dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but without the acetyl groups, affecting its properties and applications.
Uniqueness
4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both acetyl and methyl groups on the pyrrole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-9-15(11(3)19)16(12(4)20)10(2)18(9)14-7-5-13(6-8-14)17(21)22/h5-8H,1-4H3,(H,21,22) |
InChI Key |
KMQFDZVSMYUQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)C(=O)O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















